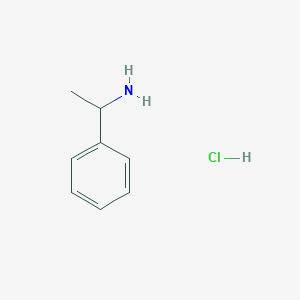
1-Phenylethylamine hcl
Cat. No. B3039810
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06274735B1
Procedure details


At room temperature 122 g of (R)-1-phenylethylamine (1.0 mol) was dissolved in 30 mL of isopropanol. The solution was stirred and cooled to 0° C. Then, a previously prepared solution of 100 mL of 37% hydrochloric acid (118 g, 1.2 mol) in 320 mL of isopropanol was added during 1 h. The solution was stirred at 0° C. for an additional 40 min, and then it was concentrated on a rotary evaporator (16 mbar, bath 45° C.) to a volume of 300 mL. The translucent gel which had formed was transferred into a 1.5 l flask, then, under stirring, 250 mL of tert-butyl-methyl-ether was slowly added. Crystals started to form and the suspension was stirred at 0° C. for 3 h. The product was collected by filtration, washed with 100 mL of tert-butyl-methyl-ether and dried at 30° C./16 mbar for 4 hours to give 133 g (84%) of 1-phenylethylamine hydrochloride.





Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C@H:7]([NH2:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:10].C(OC)(C)(C)C>C(O)(C)C>[ClH:10].[C:1]1([CH:7]([NH2:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at 0° C. for an additional 40 min
|
|
Duration
|
40 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated on a rotary evaporator (16 mbar, bath 45° C.) to a volume of 300 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The translucent gel which had formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred into a 1.5 l flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred at 0° C. for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 mL of tert-butyl-methyl-ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 30° C./16 mbar for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C(C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 133 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
